molecular formula C10H8N2O2 B14615164 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde CAS No. 57135-04-3

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde

Cat. No.: B14615164
CAS No.: 57135-04-3
M. Wt: 188.18 g/mol
InChI Key: NZYATLGRIURHLO-UHFFFAOYSA-N
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Description

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde typically involves the reaction of hydrazine with β-diketones or β-ketoesters. One common method is the cyclocondensation of hydrazine with 1,3-diketones under acidic or basic conditions . Another approach involves the Knoevenagel condensation followed by Michael addition using L-proline as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as multicomponent reactions and cyclocondensation, are likely employed on a larger scale .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, alcohols, and carboxylic acids .

Scientific Research Applications

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity.

Properties

CAS No.

57135-04-3

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-oxo-1-phenyl-4H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C10H8N2O2/c13-7-8-6-11-12(10(8)14)9-4-2-1-3-5-9/h1-8H

InChI Key

NZYATLGRIURHLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C=N2)C=O

Origin of Product

United States

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